2-Desisopropyl-2-phenyl Repaglinid (Repaglinid-Verunreinigung)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

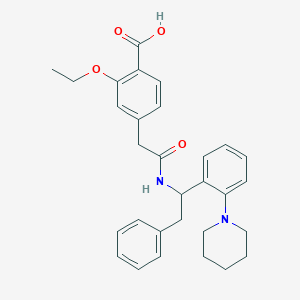

2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity): is a chemical compound with the molecular formula C30H34N2O4 and a molecular weight of 486.60 g/mol . It is an impurity of Repaglinide, an antidiabetic drug used to control blood sugar levels in patients with type 2 diabetes mellitus . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Wissenschaftliche Forschungsanwendungen

2-Desisopropyl-2-phenyl Repaglinide is used in various scientific research applications, including:

Biochemische Analyse

Biochemical Properties

2-Desisopropyl-2-phenyl Repaglinide plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. It is known to bind to the ATP-sensitive potassium channels on the pancreatic beta cells, similar to Repaglinide, leading to the closure of these channels and subsequent insulin release. The nature of these interactions involves the modulation of ion channels and the regulation of insulin secretion, which is crucial for maintaining glucose homeostasis .

Cellular Effects

The effects of 2-Desisopropyl-2-phenyl Repaglinide on various cell types and cellular processes are profound. In pancreatic beta cells, it enhances insulin secretion by closing ATP-sensitive potassium channels, leading to cell depolarization and calcium influx. This influx triggers the exocytosis of insulin-containing granules. Additionally, 2-Desisopropyl-2-phenyl Repaglinide influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in glucose metabolism .

Molecular Mechanism

At the molecular level, 2-Desisopropyl-2-phenyl Repaglinide exerts its effects through binding interactions with ATP-sensitive potassium channels on pancreatic beta cells. This binding inhibits the efflux of potassium ions, causing cell depolarization and opening of voltage-gated calcium channels. The resultant calcium influx stimulates insulin release. Furthermore, 2-Desisopropyl-2-phenyl Repaglinide may also interact with other proteins and enzymes involved in glucose metabolism, thereby influencing gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-Desisopropyl-2-phenyl Repaglinide vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin release without causing significant adverse effects. At higher doses, it may lead to hypoglycemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired insulinotropic effect. Toxicity studies in animal models have highlighted the importance of dose optimization to balance efficacy and safety .

Metabolic Pathways

2-Desisopropyl-2-phenyl Repaglinide is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as glucokinase and hexokinase, which play pivotal roles in glycolysis and glucose utilization. The compound’s influence on metabolic flux and metabolite levels is significant, as it enhances the conversion of glucose to pyruvate and subsequent ATP production. These metabolic effects are crucial for maintaining energy homeostasis in cells .

Transport and Distribution

The transport and distribution of 2-Desisopropyl-2-phenyl Repaglinide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by pancreatic beta cells through facilitated diffusion and is distributed within the cytoplasm. Its localization within the cells is influenced by its interactions with intracellular proteins and organelles. The accumulation of 2-Desisopropyl-2-phenyl Repaglinide in specific cellular compartments is essential for its insulinotropic activity .

Subcellular Localization

2-Desisopropyl-2-phenyl Repaglinide is primarily localized in the cytoplasm of pancreatic beta cells, where it exerts its insulinotropic effects. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments. Its activity and function are closely linked to its presence in the cytoplasm, where it interacts with ATP-sensitive potassium channels and other proteins involved in insulin secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desisopropyl-2-phenyl Repaglinide involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for 2-Desisopropyl-2-phenyl Repaglinide typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Desisopropyl-2-phenyl Repaglinide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 2-Desisopropyl-2-phenyl Repaglinide is not well-documented, as it is primarily an impurity of Repaglinide. Repaglinide itself works by stimulating the release of insulin from the pancreatic beta cells. It binds to the ATP-sensitive potassium channels on the beta cell membrane, causing depolarization and opening of calcium channels, which leads to insulin secretion .

Vergleich Mit ähnlichen Verbindungen

Repaglinide: The parent compound, used as an antidiabetic drug.

Nateglinide: Another antidiabetic drug with a similar mechanism of action.

Mitiglinide: A compound with similar pharmacological properties.

Uniqueness: 2-Desisopropyl-2-phenyl Repaglinide is unique as an impurity of Repaglinide, providing insights into the purity and quality of Repaglinide formulations. Its presence and concentration are critical for ensuring the safety and efficacy of the pharmaceutical product .

Biologische Aktivität

2-Desisopropyl-2-phenyl Repaglinide, also known as Repaglinide Impurity, is a compound that arises as an impurity during the synthesis of the antidiabetic drug repaglinide. Understanding its biological activity is crucial for assessing the safety and efficacy of repaglinide formulations, especially since impurities can influence pharmacological outcomes and patient safety. This article synthesizes available research findings on the biological activity of 2-Desisopropyl-2-phenyl Repaglinide, including data tables and case studies.

2-Desisopropyl-2-phenyl Repaglinide has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C30H34N2O4 |

| Molecular Weight | 482.60 g/mol |

| CAS Number | 72941640 |

| Chemical Structure | Chemical Structure |

This compound is structurally related to repaglinide, which is a meglitinide analog used for managing type 2 diabetes by stimulating insulin secretion from the pancreas.

Pharmacological Profile

The biological activity of 2-Desisopropyl-2-phenyl Repaglinide has not been extensively studied compared to its parent compound. However, some studies indicate that impurities like this can exhibit varying degrees of pharmacological activity.

- Insulin Secretion : Similar to repaglinide, it is hypothesized that 2-Desisopropyl-2-phenyl Repaglinide may influence insulin secretion due to its structural similarity. However, specific data on its potency and efficacy in stimulating insulin release remains limited.

- Toxicity Profile : The presence of impurities such as 2-Desisopropyl-2-phenyl Repaglinide raises concerns regarding potential toxicity. Studies have shown that impurities can lead to adverse effects in clinical settings, necessitating thorough evaluation during drug formulation processes .

Stability and Degradation

Research indicates that repaglinide and its impurities, including 2-Desisopropyl-2-phenyl Repaglinide, can degrade under various conditions:

| Condition | Effect on Repaglinide Stability |

|---|---|

| High Temperature | Significant degradation observed |

| Acidic Environment | Rapid degradation |

| Oxidative Conditions | Enhanced degradation |

A study demonstrated that repaglinide's stability was adversely affected by the presence of excipients like polyvinylpyrrolidone (PVP) and magnesium stearate .

Clinical Implications

In clinical studies involving repaglinide, it was noted that formulations containing impurities could lead to variability in glycemic control among patients. For instance, a comparative phase 3 study highlighted that while repaglinide effectively maintained glycemic levels, the presence of certain impurities could affect patient response .

Regulatory Perspectives

Regulatory bodies emphasize the importance of monitoring impurities in pharmaceutical products. The FDA guidelines recommend that active pharmaceutical ingredients (APIs) should contain less than 0.1% of certain impurities to ensure patient safety . The identification and quantification of impurities like 2-Desisopropyl-2-phenyl Repaglinide are critical for compliance with these standards.

Eigenschaften

IUPAC Name |

2-ethoxy-4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMEOVDUOZDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.